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Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2
(CCL2), represent a critical signaling axis in the tumor microenvironment. This pathway is
instrumental in the recruitment of immunosuppressive myeloid cells, such as tumor-associated
macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which foster tumor
growth, angiogenesis, and metastasis while dampening anti-tumor immune responses.
Consequently, targeting the CCL2-CCR2 axis has emerged as a promising strategy in cancer
immunotherapy. BMS-CCR2-22 is a potent and selective small-molecule antagonist of CCR2.
This technical guide provides an in-depth overview of BMS-CCR2-22, including its mechanism
of action, key preclinical data on CCR2 inhibitors, detailed experimental protocols for its
evaluation, and the broader context of targeting this pathway in oncology.

Introduction to the CCL2-CCR2 Axis in Cancer
Immunology

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells,
stromal cells, blood vessels, and a diverse array of immune cells. A key feature of many solid
tumors is the abundant infiltration of myeloid cells, which are often skewed towards an
immunosuppressive phenotype. The CCL2-CCR2 signaling axis is a major driver of this
process.[1]
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Tumor cells and stromal cells within the tumor microenvironment secrete CCL2, creating a
chemotactic gradient that attracts CCR2-expressing cells from the bone marrow and peripheral
blood.[1] These recruited cells, predominantly monocytic MDSCs and inflammatory monocytes,
differentiate into TAMs upon entering the tumor.[1] These TAMs and MDSCs contribute to
cancer progression through various mechanisms, including the production of growth factors,
pro-angiogenic factors, and immunosuppressive cytokines, as well as the suppression of T cell-
mediated anti-tumor immunity.[1]

Given the central role of the CCL2-CCR2 axis in establishing an immunosuppressive tumor
microenvironment, its inhibition presents a compelling therapeutic strategy to reprogram the
immune landscape of tumors and enhance the efficacy of other cancer therapies, such as
chemotherapy and immune checkpoint inhibitors.

BMS-CCR2-22: A Potent CCR2 Antagonist

BMS-CCR2-22 is a high-affinity, small-molecule antagonist of the human CCR2 receptor. Its
primary mechanism of action is to block the binding of CCL2 to CCR2, thereby inhibiting the
downstream signaling cascades that mediate cell migration and other pro-tumorigenic
functions.

In Vitro Activity of BMS-CCR2-22

BMS-CCR2-22 has demonstrated potent inhibitory activity in a range of in vitro functional
assays. The following table summarizes its key pharmacological parameters.

Assay Type Parameter Value (nM) Reference(s)
Radioligand Binding IC50 5.1

Calcium Flux IC50 18

Chemotaxis IC50 1

These data highlight the sub-nanomolar to low nanomolar potency of BMS-CCR2-22 in
blocking key CCR2-mediated functions.
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Preclinical and Clinical Landscape of CCR2
Inhibition in Oncology

While specific in vivo efficacy data for BMS-CCR2-22 in cancer models is not extensively
published in the public domain, a wealth of preclinical and clinical data exists for other CCR2
inhibitors, providing a strong rationale for the therapeutic potential of this class of agents.

Preclinical Efficacy of CCR2 Inhibitors

Studies in various preclinical cancer models have demonstrated that CCR2 inhibition can lead
to reduced tumor growth, decreased metastasis, and enhanced anti-tumor immunity. The
following table summarizes representative data from studies with other CCR2 inhibitors.
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CCR2 Inhibitor

Cancer Model

Key Findings Reference(s)

CCX872

Pancreatic Cancer
(KCKO cells in mice)

42% decrease in
tumor size after one
week of treatment;
45% selective
decrease in the
proportion of
monocytic MDSCs.

PF-04136309

Pancreatic Ductal
Adenocarcinoma

(Orthotopic model)

Combination with
gemcitabine led to
significantly increased
CD4+ and CD8+ T-
cell infiltration and
reduced FOXP3+

regulatory T cells.

Multiple Sclerosis

(Experimental

Significantly reduced

disease severity,

Autoimmune ]
INCB3344 . demonstrating potent
Encephalomyelitis) o )
in vivo anti-
and Inflammatory )
B inflammatory effects.
Arthritis (Rat model)
Combination with anti-
PD-1 therapy
synergistically limited
Bladder Cancer ynerg Y ]
RS504393 tumor growth, leading

(NA13 cells in mice)

to complete tumor
clearance in some

cases.

Clinical Evaluation of CCR2 Inhibitors

Several CCR2 inhibitors have advanced into clinical trials for various cancer indications, often

in combination with other therapies. The table below provides a summary of key findings from

some of these trials.
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. Combination Key Clinical
CCR2 Inhibitor Cancer Type Reference(s)
Therapy Outcomes
Overall survival
Locally of 29% at 18
Advanced/Metast months; well-
CCX872-B ] ] FOLFIRINOX _
atic Pancreatic tolerated with no
Cancer unexpected
safety issues.
Objective
Metastatic response rate of
Pancreatic Nab-paclitaxel + 23.8%; concerns
PF-04136309 o o
Ductal Gemcitabine about synergistic
Adenocarcinoma pulmonary
toxicity.
Objective tumor
response in 49%
Locally ] )
of patients with
Advanced ]
PF-04136309 _ FOLFIRINOX available
Pancreatic ] )
imaging; local
Cancer ]
tumor control in
97%.
BMS-813160 Non-Small Cell ]
Phase Il trial
(Dual Lung Cancer and ) ) N
Nivolumab actively recruiting
CCR2/CCR5 Hepatocellular
o ) (NCT04123379).
inhibitor) Carcinoma

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the
activity of CCR2 antagonists like BMS-CCR2-22.

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound to the CCR2 receptor.
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Materials:

HEK?293 cells stably expressing human CCR2
[1251]-CCL2 (radioligand)

Binding buffer (e.g., 25 mM HEPES, 150 mM NacCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA,
pH 7.4)

Test compound (e.g., BMS-CCR2-22) at various concentrations
Non-labeled CCL2 (for determining non-specific binding)
96-well filter plates

Scintillation counter

Procedure:

Prepare cell membranes from HEK293-CCR2 cells.

In a 96-well filter plate, add binding buffer, a fixed concentration of [1251]-CCL2, and varying
concentrations of the test compound.

For determining non-specific binding, add a high concentration of non-labeled CCL2 instead
of the test compound.

Add the cell membrane preparation to each well to initiate the binding reaction.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) with gentle
agitation.

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing
with ice-cold binding buffer to remove unbound radioligand.

Allow the filters to dry, and then measure the radioactivity retained on the filters using a
scintillation counter.
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» Calculate the specific binding at each concentration of the test compound by subtracting the
non-specific binding from the total binding.

o Determine the IC50 value by plotting the percentage of specific binding against the logarithm
of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcium Flux Assay

Objective: To measure the ability of a test compound to inhibit CCL2-induced intracellular
calcium mobilization.

Materials:

e CHO-K1 cells stably co-expressing human CCR2 and a calcium-sensitive fluorescent dye
reporter (e.g., aequorin or Fluo-4)

o Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
e« CCL2

e Test compound (e.g., BMS-CCR2-22) at various concentrations

o Fluorescence plate reader with an injection module

Procedure:

o Plate the CHO-K1/CCR2 cells in a 96-well black-walled, clear-bottom plate and allow them to
adhere overnight.

« If not using a reporter cell line, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM)
according to the manufacturer's instructions.

e Wash the cells with assay buffer.

e Add varying concentrations of the test compound to the wells and incubate for a defined
period.
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» Place the plate in the fluorescence plate reader and establish a baseline fluorescence
reading.

« Inject a fixed concentration of CCL2 into each well to stimulate the cells.
e Measure the change in fluorescence intensity over time.

e The inhibitory effect of the test compound is calculated as the percentage reduction in the
CCL2-induced calcium flux.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
test compound concentration.

Chemotaxis Assay

Objective: To assess the ability of a test compound to block the migration of CCR2-expressing
cells towards a CCL2 gradient.

Materials:

THP-1 cells (a human monocytic cell line endogenously expressing CCR2)
o Chemotaxis chamber (e.g., Transwell® inserts with a 5 um pore size)

e Assay medium (e.g., RPMI 1640 with 0.1% BSA)

e CCL2

e Test compound (e.g., BMS-CCR2-22) at various concentrations

o Cell viability stain (e.g., Calcein-AM)

e Fluorescence plate reader

Procedure:

e Culture THP-1 cells and resuspend them in assay medium.
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e Pre-incubate the THP-1 cells with varying concentrations of the test compound for a
specified time.

 In the lower chamber of the chemotaxis plate, add assay medium containing a fixed
concentration of CCL2. In control wells, add assay medium without CCL2.

e Place the Transwell® inserts into the wells.
e Add the pre-incubated THP-1 cells to the upper chamber of the inserts.

 Incubate the plate at 37°C in a 5% CO2 incubator for a period of time (e.g., 2-4 hours) to
allow for cell migration.

 After incubation, remove the inserts and quantify the number of cells that have migrated to
the lower chamber. This can be done by lysing the cells in the lower chamber and quantifying
the amount of a fluorescent dye (e.g., from pre-labeled cells or added post-migration).

o The inhibitory effect of the test compound is calculated as the percentage reduction in cell
migration towards CCL2.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
test compound concentration.

Signaling Pathways and Experimental Workflows
CCL2-CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor, initiates a cascade of intracellular
signaling events that are crucial for cell migration, survival, and proliferation. The following
diagram illustrates the key downstream pathways.
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Caption: The CCL2-CCR2 signaling cascade leading to key cellular responses.

Experimental Workflow for In Vivo Evaluation of a CCR2
Inhibitor

The following diagram outlines a typical experimental workflow for assessing the in vivo
efficacy of a CCR2 inhibitor in a preclinical mouse cancer model.
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Caption: A generalized workflow for preclinical in vivo testing of a CCR2 inhibitor.
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Conclusion

BMS-CCR2-22 is a potent and selective antagonist of CCR2, a key receptor implicated in the
recruitment of immunosuppressive myeloid cells to the tumor microenvironment. The inhibition
of the CCL2-CCR2 signaling axis holds significant promise as a therapeutic strategy in
oncology, with the potential to remodel the tumor immune landscape and enhance the efficacy
of existing and emerging cancer therapies. The data from preclinical and clinical studies of
various CCR2 inhibitors provide a strong foundation for the continued investigation of agents
like BMS-CCR2-22. The experimental protocols and workflows detailed in this guide offer a
framework for researchers to further explore the therapeutic utility of targeting this critical

pathway in cancer immunology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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